N-Acetyl-7-methoxy-L-tryptophan
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Overview
Description
N-Acetyl-7-methoxy-L-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is structurally related to melatonin, a hormone known for regulating sleep-wake cycles. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-7-methoxy-L-tryptophan typically involves the acetylation of 7-methoxy-L-tryptophan. The process begins with the protection of the amino group of 7-methoxy-L-tryptophan, followed by acetylation using acetic anhydride or acetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as using engineered microbial cell factories. For instance, Escherichia coli can be genetically modified to express the necessary enzymes for the biosynthesis of this compound from L-tryptophan .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-7-methoxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent tryptophan derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-Acetyl-7-methoxy-L-tryptophan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Acetyl-7-methoxy-L-tryptophan involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and enhancing antioxidant enzyme activities.
Neuroprotection: Modulating pathways involved in inflammation and apoptosis, such as the cAMP response element-binding protein (CREB1) signaling.
Circadian Regulation: Similar to melatonin, it may influence circadian rhythms and sleep-wake cycles.
Comparison with Similar Compounds
Similar Compounds
Melatonin (N-acetyl-5-methoxytryptamine): Known for its role in regulating sleep and circadian rhythms.
N-Acetyl-L-tryptophan: Used for its neuroprotective and antioxidant properties.
Uniqueness
N-Acetyl-7-methoxy-L-tryptophan is unique due to its specific structural modifications, which may confer distinct biological activities compared to other tryptophan derivatives. Its methoxy group at the 7-position and acetylation enhance its stability and potential efficacy in various applications.
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-acetamido-3-(7-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-11(14(18)19)6-9-7-15-13-10(9)4-3-5-12(13)20-2/h3-5,7,11,15H,6H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
YZRQRMPSHVDXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O |
Origin of Product |
United States |
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